![molecular formula C5H11Br2N B1529079 (S)-2-(bromomethyl)pyrrolidine hydrobromide CAS No. 51368-34-4](/img/structure/B1529079.png)
(S)-2-(bromomethyl)pyrrolidine hydrobromide
Overview
Description
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is a chemical compound with the CAS Number 51368-34-4. It has a molecular weight of 244.96 g/mol . The IUPAC name for this compound is 2-(bromomethyl)pyrrolidine hydrobromide .
Synthesis Analysis
The effective formation of 1-azabicyclo[3.1.0]hexane by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi was established . The reaction occurs via a rational reaction pathway via the open chain transition state .Molecular Structure Analysis
The InChI code for “(S)-2-(bromomethyl)pyrrolidine hydrobromide” is 1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H . The ChemSpider ID for this compound is 28189382 .Chemical Reactions Analysis
The reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi leads to the formation of 1-azabicyclo[3.1.0]hexane . This reaction occurs via a rational reaction pathway via the open chain transition state .Physical And Chemical Properties Analysis
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is stored at ambient temperature . The compound is in powder form .Scientific Research Applications
Synthesis of Hyperbranched Polyelectrolytes : (S)-2-(bromomethyl)pyrrolidine hydrobromide is used in synthesizing hyperbranched polyelectrolytes. Monmoton et al. (2008) demonstrated the use of 3,5-bis(bromomethyl)pyridine hydrobromide, a related compound, in the poly(N-alkylation) process to produce new hyperbranched polyelectrolytes (Monmoton, Lefebvre, & Fradet, 2008).
Key Intermediate in Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceuticals. Guo, Lu, & Wang (2015) reported using 5-methyl-3-(bromomethyl)pyridine hydrobromide, similar to (S)-2-(bromomethyl)pyrrolidine hydrobromide, in the synthesis of rupatadine, indicating its importance in pharmaceutical compound production (Guo, Lu, & Wang, 2015).
Formation of 1-azabicyclo[3.1.0]hexane : Hayashi et al. (2009) explored the formation of 1-azabicyclo[3.1.0]hexane through the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, indicating its role in producing complex bicyclic structures (Hayashi et al., 2009).
Ring Contraction of Piperidines : Tehrani et al. (2000) reported the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines by reaction with boron(III) bromide, showcasing its role in structural transformations of organic compounds (Tehrani et al., 2000).
Ring Expansion-Oxidation Protocol : D’hooghe et al. (2008) utilized 2-(bromomethyl)pyrrolidines in an unprecedented ring expansion-oxidation protocol to transform them into piperidin-3-ones, indicating its utility in complex chemical synthesis processes (D’hooghe et al., 2008).
Safety And Hazards
“(S)-2-(bromomethyl)pyrrolidine hydrobromide” is classified as an irritant . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPZBZXDDWESK-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(bromomethyl)pyrrolidine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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